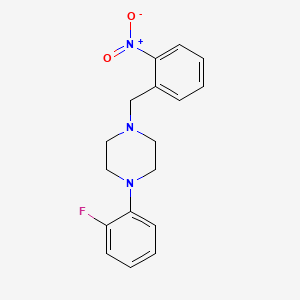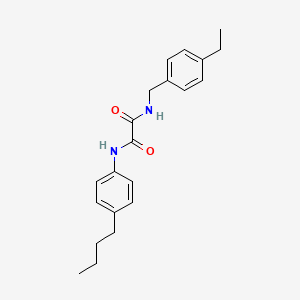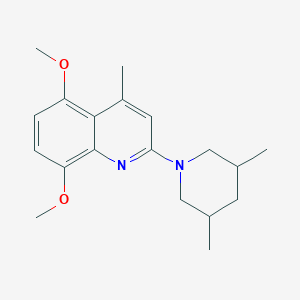
N-(tert-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a critical role in the development and activation of B cells, which are essential for the immune response. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B cell malignancies, autoimmune diseases, and inflammatory disorders.
Mecanismo De Acción
N-(tert-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide binds to the active site of BTK and inhibits its activity, which leads to the inhibition of downstream signaling pathways that are critical for B cell survival and proliferation. This results in the suppression of B cell activation and proliferation, which makes N-(tert-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide a potential therapeutic agent for B cell malignancies and autoimmune diseases.
Biochemical and Physiological Effects
N-(tert-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, N-(tert-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide has demonstrated dose-dependent inhibition of BTK activity and suppression of B cell proliferation and survival. N-(tert-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide has also been shown to reduce the production of inflammatory cytokines and chemokines in preclinical models of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(tert-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for BTK, good oral bioavailability, and favorable pharmacokinetic profile. However, N-(tert-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide has some limitations, including its potential for off-target effects and the need for further optimization of dosing regimens.
Direcciones Futuras
There are several future directions for the research and development of N-(tert-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide. One potential direction is the evaluation of N-(tert-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide in clinical trials for B cell malignancies and autoimmune diseases. Another direction is the investigation of N-(tert-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide in combination with other therapeutic agents, such as monoclonal antibodies or chemotherapy. Additionally, further studies are needed to optimize the dosing regimens and evaluate the long-term safety and efficacy of N-(tert-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide.
Métodos De Síntesis
The synthesis of N-(tert-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide involves several steps, including the reaction of tert-butylamine with 3-methylbenzyl chloride to form N-tert-butyl-3-methylbenzylamine. This intermediate is then reacted with piperidine-4-carboxylic acid to form N-(tert-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide. The synthesis method has been optimized to produce high yields of pure N-(tert-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide.
Aplicaciones Científicas De Investigación
N-(tert-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In these studies, N-(tert-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide has been shown to inhibit BTK activity and block B cell proliferation and survival. N-(tert-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide has also demonstrated efficacy in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus.
Propiedades
IUPAC Name |
N-tert-butyl-1-[(3-methylphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-14-6-5-7-15(12-14)13-20-10-8-16(9-11-20)17(21)19-18(2,3)4/h5-7,12,16H,8-11,13H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKYAUUUROVOSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC(CC2)C(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-1-(3-methylbenzyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde](/img/structure/B4959839.png)
![8-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-5-nitroquinoline](/img/structure/B4959845.png)
![ethyl {5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4959857.png)
![7-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4959859.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-[(diethylamino)sulfonyl]benzamide](/img/structure/B4959862.png)

![1-ethyl-7,8-dimethoxy-5-(3-nitrophenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4959872.png)
![3-{2-[2-(methylthio)-1-buten-1-yl]naphtho[1,2-d][1,3]thiazol-1-ium-1-yl}-1-propanesulfinate](/img/structure/B4959878.png)
![methyl 4-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4959886.png)
![N-(2,3-dimethylphenyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4959889.png)


![N-{[4-allyl-5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B4959914.png)
